molecular formula C8H7FINO B14808473 3-Cyclopropoxy-4-fluoro-2-iodopyridine

3-Cyclopropoxy-4-fluoro-2-iodopyridine

Cat. No.: B14808473
M. Wt: 279.05 g/mol
InChI Key: FMQNWGULODZCRU-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-fluoro-2-iodopyridine is a heterocyclic compound that features a pyridine ring substituted with cyclopropoxy, fluoro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-fluoro-2-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the selective halogenation of pyridine followed by substitution reactions to introduce the desired functional groups. The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl alcohol derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-fluoro-2-iodopyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and iodo groups can enhance the compound’s binding affinity and specificity .

Properties

Molecular Formula

C8H7FINO

Molecular Weight

279.05 g/mol

IUPAC Name

3-cyclopropyloxy-4-fluoro-2-iodopyridine

InChI

InChI=1S/C8H7FINO/c9-6-3-4-11-8(10)7(6)12-5-1-2-5/h3-5H,1-2H2

InChI Key

FMQNWGULODZCRU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2I)F

Origin of Product

United States

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